molecular formula C18H20N2O5 B14743707 2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate CAS No. 5427-94-1

2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate

Cat. No.: B14743707
CAS No.: 5427-94-1
M. Wt: 344.4 g/mol
InChI Key: NXKMIQPTQLJINU-UHFFFAOYSA-N
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Description

2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate is an organic compound with the molecular formula C12H17NO2 It is a derivative of acetic acid and contains both an ethylanilino group and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate typically involves the reaction of 2-(N-ethylanilino)ethanol with 2-(4-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The ethylanilino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or other strong oxidizing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Reduction: 2-(N-ethylanilino)ethyl 2-(4-aminophenoxy)acetate.

    Oxidation: Corresponding oxides or other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the ethylanilino group can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-ethylanilino)ethyl acetate
  • 2-(N-ethylanilino)ethyl carbamate
  • 2-(N-ethylanilino)ethyl thiocarbamate

Uniqueness

2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate is unique due to the presence of both the nitrophenoxy and ethylanilino groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

5427-94-1

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate

InChI

InChI=1S/C18H20N2O5/c1-2-19(15-6-4-3-5-7-15)12-13-24-18(21)14-25-17-10-8-16(9-11-17)20(22)23/h3-11H,2,12-14H2,1H3

InChI Key

NXKMIQPTQLJINU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)COC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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